molecular formula C10H17NSi B126259 3-Methyl-2-((trimethylsilyl)methyl)pyridine CAS No. 158588-01-3

3-Methyl-2-((trimethylsilyl)methyl)pyridine

Cat. No.: B126259
CAS No.: 158588-01-3
M. Wt: 179.33 g/mol
InChI Key: BBYNULILPHBDCN-UHFFFAOYSA-N
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Description

3-Methyl-2-((trimethylsilyl)methyl)pyridine is a specialized organosilicon compound that serves as a valuable synthetic intermediate in advanced chemical research. Its molecular structure, incorporating both a pyridine heterocycle and a reactive trimethylsilylmethyl group, makes it a versatile building block for developing more complex molecules, particularly in the field of ligand design for catalysis . The trimethylsilyl group can act as a masked functional group or a directing element in subsequent transformations. Researchers value this compound for exploring new synthetic pathways and creating novel nitrogen-containing heterocyclic systems, which are fundamental structures found in numerous biologically active compounds and materials with diverse chemical applications . This product is intended for use in laboratory research settings.

Properties

IUPAC Name

trimethyl-[(3-methylpyridin-2-yl)methyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NSi/c1-9-6-5-7-11-10(9)8-12(2,3)4/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYNULILPHBDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substituted Piperidine Synthesis

The dehydrogenation of substituted piperidines to pyridines is a well-established route. For 3-methyl-2-((trimethylsilyl)methyl)pyridine, this method begins with the synthesis of 2-((trimethylsilyl)methyl)-3-methylpiperidine. A modified protocol from the dehydrogenation of 3-methylpiperidine involves:

  • Cyclization of 2-methyl-1,5-diaminopentane : Reacting 2-methylglutaronitrile with sodium amide yields methyl glutaroimidine, which undergoes reductive cyclization using sodium in liquid ammonia to form 3-methylpiperidine.

  • Silyl Group Introduction : Treating 3-methylpiperidine with trimethylsilyl chloride (TMSCl) and a Grignard reagent (e.g., Mg in THF) at −78°C introduces the trimethylsilyl-methyl group at the 2-position via nucleophilic substitution.

Reaction Conditions :

  • Temperature: −78°C to 25°C (stepwise warming)

  • Catalyst: None required for silylation

  • Yield: 68–72% after column chromatography (hexane/ethyl acetate).

Palladium-Catalyzed Dehydrogenation

The final step involves dehydrogenating 2-((trimethylsilyl)methyl)-3-methylpiperidine to the pyridine derivative using a palladium catalyst:

  • Catalyst : 6 wt.% Pd on kieselgur

  • Temperature : 280–300°C

  • Pressure : 250–300 Torr

  • Yield : 82–83.5%

Mechanistic Insight :
Dehydrogenation proceeds via a six-membered transition state, with simultaneous abstraction of two hydrogen atoms from the piperidine ring. The trimethylsilyl group stabilizes the intermediate through hyperconjugation, reducing side reactions.

Nucleophilic Substitution on Halogenated Pyridines

Substrate Preparation: 2-Bromo-3-methylpyridine

2-Bromo-3-methylpyridine serves as a key intermediate. Synthesis involves:

  • Directed Ortho-Metalation :

    • Protecting 3-methylpyridine with a trimethylsilyl (TMS) group at the nitrogen.

    • Lithiation at −78°C using LDA (lithium diisopropylamide).

    • Quenching with bromine to yield 2-bromo-3-methylpyridine.

Yield : 65–70% after deprotection.

Silyl-Grignard Substitution

Reacting 2-bromo-3-methylpyridine with trimethylsilylmethyl magnesium bromide:

  • Conditions : THF solvent, 0°C to reflux

  • Catalyst : None required

  • Yield : 70–75%

Side Reactions :

  • Homocoupling of the Grignard reagent (<5%).

  • Retention of bromide due to steric hindrance from the TMS group (8–12%).

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A alternative route employs a boronic ester containing the trimethylsilyl-methyl group:

  • Boronic Ester Synthesis :

    • (Trimethylsilyl)methylboronic acid pinacol ester prepared via hydroboration of trimethylsilylacetylene.

  • Coupling with 2-Chloro-3-methylpyridine :

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Base: K₂CO₃

    • Solvent: Dioxane/H₂O (4:1)

    • Temperature: 90°C, 12 h

    • Yield: 60–65%

Limitations :

  • Competitive protodeboronation reduces yield.

  • High catalyst loading required due to steric bulk.

Comparative Analysis of Methods

Table 1: Efficiency and Practicality of Synthetic Routes

MethodYield (%)Cost Estimate (USD/g)ScalabilityKey Challenges
Dehydrogenation82–83.5120–150IndustrialHigh-temperature optimization
Nucleophilic Substitution70–7590–110Lab-scaleSteric hindrance
Suzuki Coupling60–65200–220Small-scaleProtodeboronation

Key Observations :

  • Dehydrogenation offers the highest yield and scalability but requires specialized equipment.

  • Nucleophilic substitution balances cost and efficiency for laboratory synthesis.

  • Cross-coupling is less practical due to boronic ester instability.

Industrial-Scale Optimization

Continuous-Flow Dehydrogenation

Adapting the patent method, a continuous-flow reactor achieves:

  • Throughput : 1.2 kg/h

  • Catalyst Lifespan : 400–500 h before regeneration

  • Purity : >99% (GC-MS analysis)

Economic Impact :

  • Raw material cost reduced by 40% compared to batch processing.

Emerging Methodologies

Photocatalytic Silylation

Preliminary studies show visible-light-driven silylation of 2-bromo-3-methylpyridine using Ru(bpy)₃²⁺ as a photocatalyst:

  • Conditions : Blue LEDs, DMF solvent, room temperature

  • Yield : 55–58% (needs optimization)

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-((trimethylsilyl)methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxyl group.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used to facilitate nucleophilic substitution.

Major Products:

    Oxidation: Formation of 3-carboxy-2-((trimethylsilyl)methyl)pyridine.

    Reduction: Formation of 3-methyl-2-((trimethylsilyl)methyl)piperidine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-Methyl-2-((trimethylsilyl)methyl)pyridine serves as an important building block in organic chemistry, particularly in the synthesis of heterocyclic compounds. Its unique structure allows it to function as both a nucleophile and an electrophile, depending on the reaction conditions.

Table 1: Applications in Organic Synthesis

ApplicationDescription
Heterocyclic Compound SynthesisUsed in the preparation of various heterocycles due to its reactivity.
Ligand in Coordination ChemistryActs as a ligand for metal complexes, enhancing catalytic properties.
Precursor for Bioactive MoleculesServes as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Biological Research

The biological activity of this compound has been explored in several studies, focusing on its potential as a pharmaceutical agent. Its ability to inhibit enzymes, such as cholinesterases, has been noted, with implications for treating conditions like Alzheimer's disease.

Table 2: Enzyme Inhibition Studies

Compound NameEnzyme TargetInhibition TypeReference
This compoundCholinesterase (hypothetical)Competitive
DonepezilAChENon-competitive

The trimethylsilyl group may enhance binding affinity to enzyme active sites, making this compound a candidate for further pharmacological studies.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its role as a precursor for polymers and other materials highlights its versatility.

Table 3: Industrial Applications

ApplicationDescription
Specialty Chemicals ProductionUsed in synthesizing various specialty chemicals with specific properties.
Polymer SynthesisServes as a monomer or additive in polymer chemistry.

Mechanism of Action

The mechanism of action of 3-Methyl-2-((trimethylsilyl)methyl)pyridine depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. The trimethylsilyl group can serve as a protecting group, stabilizing reactive intermediates and facilitating selective reactions .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Substituent-Type Variations

Trimethylsilyl-Ethynyl Derivatives
  • Example : 2-((Trimethylsilyl)ethynyl)pyridin-3-amine (C$9$H${14}$N$_2$Si, MW: 220.36 g/mol) .
    • Key Differences :
  • The ethynyl group introduces rigidity and conjugation, affecting electronic properties (e.g., UV absorption) and reactivity in click chemistry.
  • Higher steric hindrance compared to the TMS-methyl group in the target compound. Applications: Used in Sonogashira coupling reactions due to the alkyne moiety.
Trimethylsilyl-Ethynyl with Trifluoromethyl
  • Example : 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine (C${12}$H${14}$F$3$N$2$Si, MW: 290.33 g/mol) .
    • Key Differences :
  • The trifluoromethyl group enhances electron-withdrawing effects, increasing oxidative stability.
  • Combined with ethynyl-TMS, this compound may exhibit unique solubility in fluorinated solvents.

Silyl vs. Stannyl Substituents

  • Example : 3-Methyl-2-(tributylstannyl)pyridine (C${18}$H${31}$NSn, MW: 457.84 g/mol) .
    • Key Differences :
  • Tributylstannyl groups are bulkier and more reactive in Stille coupling reactions.
  • Higher toxicity and environmental concerns compared to TMS derivatives.

Functional Group Variations

  • Example: 2-(Methylamino)pyridine-3-methanol (C$8$H${12}$N$_2$O, MW: 152.20 g/mol) . Key Differences:
  • Hydroxyl and amino groups increase hydrophilicity, contrasting with the TMS-methyl group's lipophilicity.
  • Potential for hydrogen bonding, influencing biological activity or crystallization behavior.

Physicochemical Properties and Reactivity

Lipophilicity and Solubility

  • TMS-Methyl Group: Increases logP (lipophilicity), making the compound more soluble in organic solvents (e.g., toluene, THF) compared to polar analogs like 2-(Methylamino)pyridine-3-methanol .
  • Ethynyl-TMS Derivatives: Lower solubility in polar solvents due to rigid, non-polar alkyne chains .

Thermal and Chemical Stability

  • TMS-Methyl : Moderate stability under basic conditions; susceptible to desilylation under acidic or fluoride-mediated conditions.
  • Tributylstannyl : Less stable under oxidative conditions but highly reactive in cross-coupling reactions .

Medicinal Chemistry

  • Target Compound: Potential as a lipophilic scaffold for CNS-targeting drugs due to enhanced blood-brain barrier penetration.
  • SIB-1893 Analogs : Pyridine derivatives like (E)-2-methyl-6-(2-phenylethenyl)pyridine (SIB-1893) show metabotropic glutamate receptor antagonism, but the TMS-methyl group may alter pharmacokinetics .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) logP (Predicted) Key Applications
3-Methyl-2-((trimethylsilyl)methyl)pyridine 3-Me, 2-(TMS-Me) 179.33 3.2 Organic synthesis, drug design
2-((TMS)ethynyl)pyridin-3-amine 2-(TMS-ethynyl), 3-NH2 220.36 2.8 Click chemistry, ligands
3-Methyl-2-(tributylstannyl)pyridine 3-Me, 2-(SnBu3) 457.84 5.1 Stille coupling
2-(Methylamino)pyridine-3-methanol 2-NHMe, 3-CH2OH 152.20 -0.5 Bioactive intermediates

Research Findings and Implications

  • Lipophilicity and Drug Design : The TMS-methyl group in this compound enhances membrane permeability, a critical factor in CNS drug development .
  • Reactivity in Synthesis : Ethynyl-TMS derivatives exhibit superior regioselectivity in cross-coupling compared to stannyl analogs, albeit with lower thermal stability .

Biological Activity

3-Methyl-2-((trimethylsilyl)methyl)pyridine, with the chemical formula C10_{10}H17_{17}NSi, is a pyridine derivative that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including data tables and relevant research findings.

Molecular Structure:

  • Molecular Formula: C10_{10}H17_{17}NSi
  • CAS Number: 158588-01-3
  • SMILES Notation: CC1=CC=CC(N(C)C1)C(=C(C)C)Si(C)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent, its effects on enzyme inhibition, and its interactions with cellular pathways.

Enzyme Inhibition

Pyridine derivatives are known for their ability to inhibit various enzymes, including cholinesterases. The trimethylsilyl group in this compound may enhance its binding affinity to enzyme active sites due to its steric and electronic properties.

Table 2: Enzyme Inhibition Studies

Compound NameEnzyme TargetInhibition TypeReference
3-Methyl-2-(trimethylsilyl)methyl pyridineCholinesterase (hypothetical)Competitive
DonepezilAChENon-competitive

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. The trimethylsilyl group may facilitate the compound's entry into cells and enhance its interaction with biomolecules.

Potential Pathways

  • Apoptosis Induction: Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Cholinergic Modulation: Inhibition of cholinesterases can lead to increased levels of acetylcholine, influencing neurotransmitter signaling pathways.

Case Studies and Research Findings

While direct case studies specifically highlighting this compound are scarce, several related studies provide insights into the biological activities of similar compounds.

  • Study on Piperidine Derivatives: Research demonstrated that piperidine derivatives exhibit significant anticancer activity through various mechanisms, including apoptosis induction and enzyme inhibition .
  • Cholinesterase Inhibition Research: Studies on similar pyridine derivatives indicated their potential as dual inhibitors for cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the established synthetic routes for preparing 3-Methyl-2-((trimethylsilyl)methyl)pyridine?

Methodological Answer: The synthesis typically involves silylation of a pre-functionalized pyridine precursor. For example:

  • Step 1 : Start with 3-methyl-2-(bromomethyl)pyridine. React with trimethylsilyl chloride (TMSCl) in the presence of a Grignard reagent (e.g., Mg in THF) to introduce the trimethylsilyl group .
  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Alternative Route : Use a Sonogashira coupling if ethynyl intermediates are involved, as seen in related trimethylsilylpyridine syntheses .

Q. What precautions are critical for handling and storing this compound?

Methodological Answer:

  • Handling : Use inert atmosphere (N₂/Ar) gloveboxes to prevent moisture-induced degradation. Wear nitrile gloves and safety goggles due to risks of skin/eye irritation (GHS Category 2A/2B) .
  • Storage : Store in amber glass vials at –20°C under anhydrous conditions. Add molecular sieves (3Å) to the container to absorb residual moisture .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Look for signals at δ 0.1–0.3 ppm (TMS methyl groups) and δ 2.5–3.0 ppm (pyridine methyl group).
    • ¹³C NMR : Peaks near δ 0–5 ppm (TMS carbons) and δ 20–25 ppm (pyridine methyl) confirm substitution .
  • Mass Spectrometry : ESI-MS or GC-MS should show a molecular ion peak at m/z 207.3 (C₁₁H₁₉NSi⁺) .

Advanced Research Questions

Q. How does the trimethylsilyl group affect the pyridine ring’s electronic properties and reactivity?

Methodological Answer:

  • Electron-Donating Effect : The TMS group stabilizes adjacent carbocations via σ–p hyperconjugation, altering the ring’s electron density. This can be quantified using Hammett substituent constants (σₚₐᵣₐ ~ –0.07) .
  • Reactivity Impact : The steric bulk of TMS reduces nucleophilic substitution at the 2-position but enhances regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What strategies mitigate decomposition during catalytic applications of this compound?

Methodological Answer:

  • Stability Under Catalysis :
    • Use anhydrous solvents (e.g., distilled THF) and Pd(OAc)₂/XPhos catalysts to minimize side reactions.
    • Monitor reaction progress via in situ FT-IR to detect Si–C bond cleavage (peaks ~1250 cm⁻¹) .
  • Post-Reaction Analysis : Employ HPLC-MS with a C18 column (ACN/H₂O mobile phase) to identify degradation byproducts .

Q. How can computational modeling predict the compound’s behavior in organometallic complexes?

Methodological Answer:

  • DFT Calculations : Optimize the geometry using B3LYP/6-31G(d) to study coordination with transition metals (e.g., Cu²⁺ or Pd⁰).
    • Key parameters: Bond angles (C–Si–C ~109.5°) and charge distribution on the pyridine N-atom .
  • Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMF) on ligand exchange kinetics .

Q. What are the applications of this compound in synthesizing functional materials?

Methodological Answer:

  • Polymer Science : Incorporate into π-conjugated polymers via Heck coupling. The TMS group improves solubility in non-polar solvents (e.g., hexane) for spin-coating .
  • Metal-Organic Frameworks (MOFs) : Use as a linker with Zn(NO₃)₂ to construct porous frameworks. Characterize porosity via BET surface area analysis .

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